molecular formula C17H24O3 B3315605 3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid CAS No. 951893-80-4

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid

Cat. No. B3315605
CAS RN: 951893-80-4
M. Wt: 276.4 g/mol
InChI Key: UQVOINUANQWQRP-UHFFFAOYSA-N
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Description

“3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid” is a chemical compound with the molecular formula C17H24O3 . It has a molecular weight of 276.38 . The IUPAC name for this compound is 3-methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24O3/c1-9(8-16(19)20)7-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h9H,7-8H2,1-6H3,(H,19,20) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid” has a molecular weight of 276.38 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Chemical Synthesis

This compound is used in the chemical synthesis of various other compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Anticancer Research

The compound has been used in the synthesis of novel thiazolyl-pyrazole derivatives, which have shown promising anticancer properties . These derivatives have been tested against the human liver carcinoma cell line (HepG-2) and have shown activities close to Doxorubicin, a standard drug .

Drug Design

The compound has been used in drug design studies, particularly in the development of new anticancer agents . It has been found to have promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), a protein often overexpressed in cancer cells .

Biological Activity Studies

The compound has been used in studies investigating the biological activities of 1,3,4-oxadiazoles . These studies have found that 1,3,4-oxadiazoles, which can be synthesized from this compound, have a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic and anticonvulsive properties .

In Vivo Hydrolysis

The compound can be hydrolyzed in vivo to form other active metabolites . This property is often exploited in the design of prodrugs, which are inactive compounds that are converted into their active forms in the body .

Material Science

In material science, this compound can be used in the synthesis of new materials with potential applications in various fields .

properties

IUPAC Name

3-methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-9(8-16(19)20)7-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h9H,7-8H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVOINUANQWQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CC(C)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235372
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxo-5-(2,3,4,5,6-pentamethylphenyl)valeric acid

CAS RN

951893-80-4
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,2,3,4,5,6-Hexamethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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